

Spectroscopic Characterization Guide: 5-Bromo-7-fluoro-1-methyl-1H-indazole

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Compound of Interest

Compound Name: *5-bromo-7-fluoro-1-methyl-1H-indazole*

Cat. No.: *B12274670*

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Executive Summary & Strategic Importance

5-bromo-7-fluoro-1-methyl-1H-indazole (CAS: 1379366-71-8) serves as a high-value intermediate in medicinal chemistry. The introduction of the fluorine atom at the C7 position is a strategic design choice intended to:

- **Block Metabolic Hotspots:** Protects the C7 position from oxidative metabolism.
- **Modulate pKa:** Lowers the basicity of the indazole nitrogens, influencing binding affinity.
- **Induce Conformational Locking:** The peri-interaction between C7-F and N1-Me can enforce specific bioactive conformations.

The Critical Challenge: The synthesis of this compound via methylation of the 1H-indazole precursor yields two regioisomers: the desired N1-methyl and the undesired N2-methyl byproduct. Distinguishing these isomers is the primary objective of this characterization guide.

Spectroscopic Profile: The "Product" (N1-Isomer)

The following data establishes the identity of the target compound. The "Self-Validating" feature of this molecule is the specific through-space coupling between the Fluorine and the Methyl group.

A. ¹H NMR Spectroscopy (The "Smoking Gun")^[1]

- Diagnostic Signal: The N-Methyl group appears at ~4.05 ppm.
- Coupling Pattern: Unlike typical singlets, this signal appears as a doublet ().
- Mechanism: This splitting arises from through-space coupling () between the C7-Fluorine and the spatially proximal N1-Methyl protons. This interaction is impossible in the N2-isomer.

B. ¹³C NMR Spectroscopy^[2]

- N-Methyl Carbon: Resonates at ~36.0 ppm (Doublet,).
- C-F Coupling: The C7 carbon appears as a doublet with a large coupling constant () at ~148 ppm.

C. ¹⁹F NMR Spectroscopy^{[2][3][4][5][6][7][8][9]}

- Chemical Shift: A single signal at ~ -130 ppm.
- Coupling: Shows coupling to H6 (ortho) and the N1-Methyl protons.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target product with its primary impurity (N2-isomer) and its non-fluorinated analog to highlight distinguishing features.

Table 1: Spectroscopic Differentiation Matrix^[10]

Feature	Target Product (N1-Methyl)	Alternative 1 (N2-Methyl Isomer)	Alternative 2 (Des-Fluoro Analog)
Structure	Me on N1 (adj. to F)	Me on N2 (distal to F)	Me on N1 (adj. to H)
1H NMR (N-Me)	Doublet (4.05, Hz)	Singlet (4.25)	Singlet (4.00)
13C NMR (N-Me)	~36.0 ppm (Hz)	~41.0 ppm (Singlet)	~35.5 ppm (Singlet)
19F NMR	-130 ppm (Coupled to Me)	-132 ppm (No Me coupling)	N/A
NOESY	NOE: Me H6 (Weak/None)*	NOE: Me H3 (Strong)	NOE: Me H7 (Strong)
Polarity (TLC)	Generally Less Polar (Higher)	Generally More Polar (Lower)	Similar to N1

*Note: In the N1-isomer, the Me group is spatially close to F, not H7. Therefore, the strong NOE to H7 seen in the Des-Fluoro analog is ABSENT, serving as negative confirmation.

Experimental Protocols

Protocol A: Synthesis & Isolation

- Reactants: Dissolve 5-bromo-7-fluoro-1H-indazole (1.0 eq) in DMF. Add (2.0 eq) and Methyl Iodide (1.2 eq).
- Reaction: Stir at RT for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).
- Workup: Dilute with water, extract with EtOAc. Wash with brine, dry over

- Purification (Critical): The crude mixture contains both N1 and N2 isomers.
 - Stationary Phase: Silica Gel (230-400 mesh).
 - Mobile Phase: Gradient 0%
20% EtOAc in Hexanes.
 - Elution Order: The N1-isomer (Target) typically elutes first (less polar), followed by the N2-isomer.

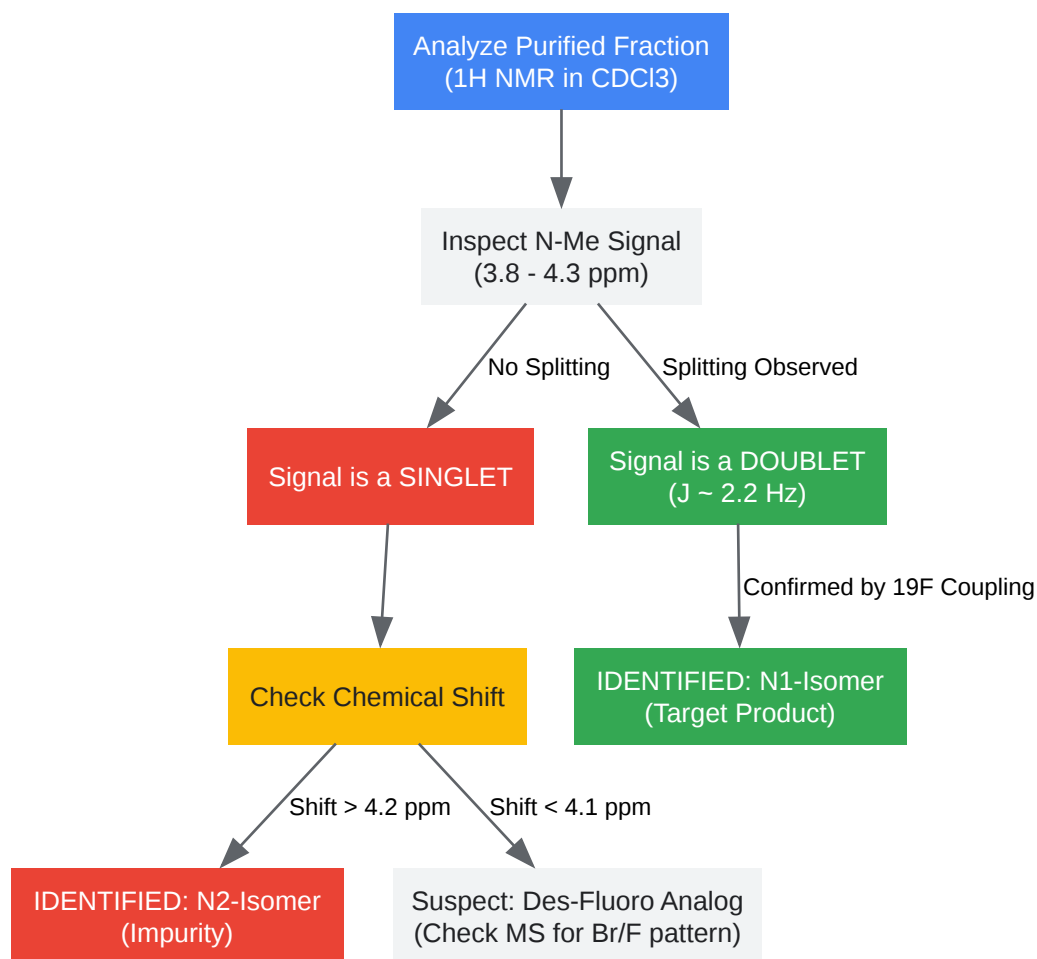
Protocol B: Characterization Workflow

- Sample Prep: Dissolve 10 mg in 0.6 mL
- Acquisition:
 - Run 1H NMR (16 scans). Focus on 3.8–4.5 ppm region.
 - Run 13C NMR (decoupled and coupled).
- Validation: Check for the "Methyl Doublet" in 1H NMR. If Singlet
Check 13C. If Carbon is >40 ppm
Reject (N2 isomer).

Visualization of Workflows

Diagram 1: Isomer Discrimination Decision Tree

This logic flow ensures the correct identification of the regioisomer.

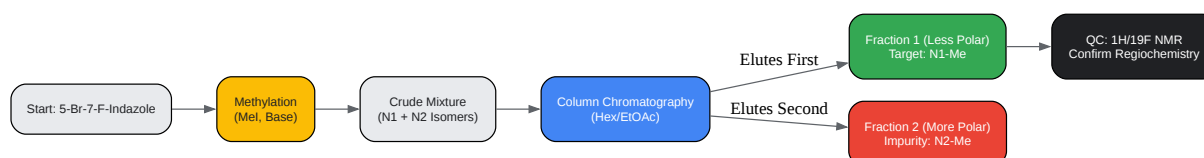


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Caption: Decision tree for distinguishing N1 vs N2 regioisomers based on 1H NMR splitting patterns caused by 7-F coupling.

Diagram 2: Synthesis & QC Workflow

The operational pipeline from raw material to validated product.



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Caption: Synthesis and purification workflow highlighting the chromatographic separation of regioisomers.

References

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- PubChem Compound Summary for CID 69079347 (5-Bromo-4-fluoro-1-methyl-1H-indazole analog data). PubChem. [Link](#)
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